CH5164840

Catalog No.
S547926
CAS No.
M.F
C19H23N5O2S
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CH5164840

Product Name

CH5164840

IUPAC Name

4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24)

InChI Key

OMFBVBRFVYLRQT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CH5164840; CH-5164840; CH 5164840.

Canonical SMILES

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C

Description

The exact mass of the compound 4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione is 385.15725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CH5164840 is a synthetic macrocyclic compound characterized as a 2-amino-6-arylpyrimidine derivative. It functions primarily as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the proper functioning and stability of numerous client proteins involved in various cellular processes, including cancer progression and stress response mechanisms. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it may enhance the efficacy of existing cancer treatments by targeting Hsp90's role in tumor cell survival and proliferation .

The primary chemical reaction involving CH5164840 is its binding to the N-terminal domain of Hsp90, where it exhibits high affinity (dissociation constant Kd=0.52nMK_d=0.52\,nM). This interaction disrupts the normal functioning of Hsp90, leading to the degradation of client proteins associated with tumor growth and survival . Additionally, studies have shown that CH5164840 can induce morphological changes in cells, such as aberrations in spindle microtubules, which can result in aneuploidy—a condition often associated with cancer .

CH5164840 has demonstrated significant biological activity as an Hsp90 inhibitor. Its efficacy has been highlighted in various preclinical studies, where it has shown potential antitumor effects against several cancer types, including colorectal cancer. The compound enhances the antitumor activity of other therapeutic agents, such as erlotinib, particularly in models overexpressing epidermal growth factor receptor (EGFR) . Furthermore, it has been observed to cause cell cycle arrest and apoptosis in cancer cell lines through its mechanism of disrupting protein folding and stability .

The synthesis of CH5164840 involves a structure-based drug design approach that focuses on creating macrocyclic compounds with specific interactions at the Hsp90 binding site. The process typically includes:

  • Formation of the Macrocyclic Structure: Using a combination of organic synthesis techniques to create a cyclic framework that incorporates the 2-amino-6-arylpyrimidine moiety.
  • Purification: Employing chromatographic methods to isolate and purify the desired compound from reaction mixtures.
  • Characterization: Utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of CH5164840 .

The primary application of CH5164840 is in cancer therapy as an Hsp90 inhibitor. Its ability to enhance the effectiveness of existing chemotherapeutic agents makes it a candidate for combination therapies aimed at improving patient outcomes in various malignancies. Additionally, its role in modulating protein stability offers potential for research into other diseases where protein misfolding is implicated .

Interaction studies have revealed that CH5164840 effectively disrupts the Hsp90-client protein interactions critical for tumor cell survival. By binding to Hsp90's N-terminal domain, it promotes the degradation of client proteins involved in oncogenic signaling pathways. This disruption not only leads to reduced viability of cancer cells but also sensitizes them to other treatments, making it a valuable tool in combinatorial therapy strategies . Furthermore, research indicates that CH5164840 may influence cellular stress responses by altering the dynamics of molecular chaperones within the cell .

Several compounds share structural or functional similarities with CH5164840, particularly within the class of Hsp90 inhibitors. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
GeldanamycinNatural productInhibits ATP binding at N-terminal domainKnown for its cytotoxic effects
XL888Tropane-derived agentTargets N-terminal domain; disrupts client interactionsShows promise in clinical trials
FW-04-806Bis-oxazolyl macrolide compoundInterferes with Hsp90-Cdc37 complexEnhances degradation of specific client proteins
17-AAGSemi-synthetic derivativeSimilar mechanism as GeldanamycinImproved solubility and reduced toxicity

CH5164840 is unique due to its macrocyclic structure which allows for enhanced binding affinity and specificity towards Hsp90 compared to other compounds. Its high oral bioavailability also sets it apart from some traditional inhibitors that may require intravenous administration .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

385.15724617 g/mol

Monoisotopic Mass

385.15724617 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-hexaene-10,16-dione

Dates

Modify: 2024-02-18
1: Kanamaru C, Yamada Y, Hayashi S, Matsushita T, Suda A, Nagayasu M, Kimura K, Chiba S. Retinal toxicity induced by small-molecule Hsp90 inhibitors in beagle dogs. J Toxicol Sci. 2014;39(1):59-69. PubMed PMID: 24418710.
2: Saitoh R, Nagayasu M, Shibahara N, Ono N, Suda A, Kato M, Ishigai M. Assessing the Impact of HER2 Status on the Antitumor Activity of an HSP90 Inhibitor in Human Tumor Xenograft Mice using Pharmacokinetics-Pharmacodynamic Modeling. Drug Metab Pharmacokinet. 2013 Oct 15. [Epub ahead of print] PubMed PMID: 24126359.
3: Ono N, Yamazaki T, Tsukaguchi T, Fujii T, Sakata K, Suda A, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non-small-cell lung cancer. Cancer Sci. 2013 Oct;104(10):1346-52. doi: 10.1111/cas.12237. Epub 2013 Aug 20. PubMed PMID: 23863134.
4: Suda A, Koyano H, Hayase T, Hada K, Kawasaki K, Komiyama S, Hasegawa K, Fukami TA, Sato S, Miura T, Ono N, Yamazaki T, Saitoh R, Shimma N, Shiratori Y, Tsukuda T. Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1136-41. doi: 10.1016/j.bmcl.2011.11.100. Epub 2011 Dec 1. PubMed PMID: 22192591.
5: Ono N, Yamazaki T, Nakanishi Y, Fujii T, Sakata K, Tachibana Y, Suda A, Hada K, Miura T, Sato S, Saitoh R, Nakano K, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor CH5164840 against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers. Cancer Sci. 2012 Feb;103(2):342-9. doi: 10.1111/j.1349-7006.2011.02144.x. Epub 2011 Dec 13. PubMed PMID: 22050138.

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